molecular formula C6H14O4 B3031511 (2S,4S,5S)-hexane-1,2,4,5-tetrol CAS No. 4221-05-0

(2S,4S,5S)-hexane-1,2,4,5-tetrol

Cat. No. B3031511
CAS RN: 4221-05-0
M. Wt: 150.17 g/mol
InChI Key: SAYNRXAZCTXWFR-ZLUOBGJFSA-N
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Description

“(2S,4S,5S)-hexane-1,2,4,5-tetrol” is a chemical compound with the molecular formula C6H14O4. It contains a total of 24 atoms; 14 Hydrogen atoms, 6 Carbon atoms, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of “(2S,4S,5S)-hexane-1,2,4,5-tetrol” includes 23 bonds in total; 9 non-H bonds, 4 rotatable bonds, 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .

Scientific Research Applications

Densities and Viscosities of Sugar Alcohol Aqueous Solutions

Research by Zhu, Ma, and Zhou (2010) explored the densities and viscosities of sugar alcohol aqueous solutions, including (2S,4S,5S)-hexane-1,2,4,5-tetrol. This study is significant for understanding the physical properties of sugar alcohols in solutions, which is crucial for various industrial and research applications (Zhu, Ma, & Zhou, 2010).

Chemiluminescence from Biomimetic Reactions

Kazakov et al. (2012) investigated the chemiluminescence of cyclic peroxides, including 1,2,4,5-tetroxanes, in reactions with ferrous ions. This research provides insights into the potential biomedical applications of these compounds, particularly in the development of new diagnostic methods or therapeutic strategies (Kazakov et al., 2012).

Catalytic Production from Bio-Renewable Sources

A study by Krishna et al. (2018) reported a new route for producing hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol. This work highlights the potential for sustainable chemical production from biomass, opening avenues for eco-friendly manufacturing of chemicals derived from tetrol (Krishna et al., 2018).

Synthesis and Antimalarial Activity

Research into the synthesis and antimalarial activity of cyclic peroxides, including 1,2,4,5-tetroxanes, was conducted by Kim et al. (1999). This study is pivotal in the context of developing new antimalarial agents and understanding the structural factors that influence their activity (Kim et al., 1999).

Conformational Analysis

Jorge et al. (2002) performed a conformational study of the 1,2,4,5-tetroxane molecule, using various theoretical procedures. Their findings contribute to the understanding of the molecular stability and structural properties of such compounds, which is important in the context of drug design and synthesis (Jorge et al., 2002).

properties

IUPAC Name

(2S,4S,5S)-hexane-1,2,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4/c1-4(8)6(10)2-5(9)3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYNRXAZCTXWFR-ZLUOBGJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C[C@@H](CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S,5S)-hexane-1,2,4,5-tetrol

CAS RN

4221-05-0
Record name Colitose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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